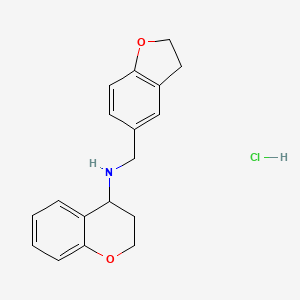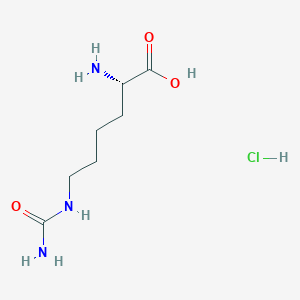![molecular formula C18H15BrN4OS B7570847 4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide](/img/structure/B7570847.png)
4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide, also known as BIBX1382, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has shown promise in the treatment of various types of cancer, including non-small cell lung cancer, breast cancer, and head and neck cancer.
Mecanismo De Acción
4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide targets the EGFR tyrosine kinase, which is a key signaling molecule in the development and progression of cancer. By inhibiting the activity of EGFR, 4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide blocks the downstream signaling pathways that promote cancer cell growth and survival. This ultimately leads to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects
4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide has been shown to have several biochemical and physiological effects in cancer cells. In addition to inhibiting EGFR activity, 4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide also induces apoptosis (programmed cell death) in cancer cells and inhibits the formation of new blood vessels that supply nutrients to tumors. These effects contribute to the anti-cancer activity of 4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide is its specificity for EGFR, which reduces the likelihood of off-target effects. In addition, 4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide has been shown to be effective in combination with other anti-cancer agents, which could enhance its therapeutic potential. However, one limitation of 4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide. One area of focus could be the development of more soluble analogs of 4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide that could be more easily administered in vivo. Another area of research could be the investigation of 4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide in combination with other targeted therapies, such as immune checkpoint inhibitors. Finally, further studies could explore the potential of 4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide in the treatment of other types of cancer, including colorectal cancer and pancreatic cancer.
Conclusion
In conclusion, 4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide is a promising anti-cancer agent that targets the EGFR tyrosine kinase. Its specificity and ability to enhance the effectiveness of other anti-cancer agents make it an attractive candidate for further research. However, its poor solubility and potential limitations in vivo must also be considered. Further studies on 4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide could lead to the development of new and more effective treatments for cancer.
Métodos De Síntesis
The synthesis of 4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide involves several steps, including the reaction of 4-bromo-1-ethylpyrrole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-imidazo[2,1-b][1,3]thiazole-6-amine in the presence of a base to form the desired product. The final compound is purified by column chromatography and characterized by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, 4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck cancer. In addition, 4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy in these cancers.
Propiedades
IUPAC Name |
4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4OS/c1-2-22-10-13(19)9-16(22)17(24)20-14-5-3-12(4-6-14)15-11-23-7-8-25-18(23)21-15/h3-11H,2H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYMAHSHPNPQST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2,5-dimethylphenyl)ethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7570776.png)
![2-[4-(2-methylpropyl)piperazine-1-carbonyl]-1H-quinolin-4-one](/img/structure/B7570785.png)
![1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone](/img/structure/B7570786.png)
![N-[(2,4-difluorophenyl)methyl]-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B7570791.png)
![6-chloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride](/img/structure/B7570805.png)
![N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B7570806.png)




![[2-(2-Methylphenyl)pyrrolidin-1-yl]-(2-methylpyrimidin-4-yl)methanone](/img/structure/B7570821.png)

